Ethyl 1-(4-amino-6-methylpyrimidin-2-yl)piperidine-3-carboxylate Ethyl 1-(4-amino-6-methylpyrimidin-2-yl)piperidine-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC19823702
InChI: InChI=1S/C13H20N4O2.2ClH/c1-3-19-12(18)10-5-4-6-17(8-10)13-15-9(2)7-11(14)16-13;;/h7,10H,3-6,8H2,1-2H3,(H2,14,15,16);2*1H
SMILES:
Molecular Formula: C13H22Cl2N4O2
Molecular Weight: 337.2 g/mol

Ethyl 1-(4-amino-6-methylpyrimidin-2-yl)piperidine-3-carboxylate

CAS No.:

Cat. No.: VC19823702

Molecular Formula: C13H22Cl2N4O2

Molecular Weight: 337.2 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 1-(4-amino-6-methylpyrimidin-2-yl)piperidine-3-carboxylate -

Specification

Molecular Formula C13H22Cl2N4O2
Molecular Weight 337.2 g/mol
IUPAC Name ethyl 1-(4-amino-6-methylpyrimidin-2-yl)piperidine-3-carboxylate;dihydrochloride
Standard InChI InChI=1S/C13H20N4O2.2ClH/c1-3-19-12(18)10-5-4-6-17(8-10)13-15-9(2)7-11(14)16-13;;/h7,10H,3-6,8H2,1-2H3,(H2,14,15,16);2*1H
Standard InChI Key DQJCAAIWVRZVFY-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1CCCN(C1)C2=NC(=CC(=N2)N)C.Cl.Cl

Introduction

Structural Characterization and Molecular Features

Core Architecture and Functional Groups

The compound’s structure is defined by a central piperidine ring (a six-membered saturated heterocycle with one nitrogen atom) substituted at the 1-position with a 4-amino-6-methylpyrimidin-2-yl group and at the 3-position with an ethoxycarbonyl moiety. The pyrimidine ring introduces aromaticity and hydrogen-bonding sites, while the ester group enhances solubility and serves as a synthetic handle for further derivatization.

Table 1: Key Structural Components

ComponentRole in Molecular Activity
Piperidine ringConformational flexibility; basic nitrogen
Pyrimidine substituentHydrogen bonding; aromatic interactions
Ethyl ester groupSolubility modulation; synthetic versatility

Spectroscopic and Crystallographic Data

While crystallographic data for this specific compound remains unpublished, analogous piperidine-pyrimidine hybrids exhibit characteristic spectroscopic signatures:

  • ¹H NMR: Piperidine protons resonate between δ 1.5–3.0 ppm, while pyrimidine aromatic protons appear upfield (δ 6.5–8.0 ppm) .

  • IR Spectroscopy: Stretching vibrations for the ester carbonyl (C=O) are observed near 1720 cm⁻¹, and N–H stretches from the pyrimidine amino group appear at 3350–3450 cm⁻¹.

Synthetic Pathways and Methodological Advances

Multi-Step Synthesis Strategy

The synthesis of ethyl 1-(4-amino-6-methylpyrimidin-2-yl)piperidine-3-carboxylate typically involves three stages:

  • Piperidine Ring Formation: Cyclization of δ-amino ketones via intramolecular Mannich reactions.

  • Pyrimidine Functionalization: Coupling of 2-chloro-4-amino-6-methylpyrimidine to the piperidine nitrogen using palladium-catalyzed cross-coupling .

  • Esterification: Introduction of the ethoxycarbonyl group via reaction with ethyl chloroformate in the presence of a mild base (e.g., Na₂CO₃).

Optimization Challenges

Key challenges include minimizing racemization at the piperidine nitrogen and ensuring regioselective pyrimidine substitution. Recent advances in microwave-assisted synthesis have reduced reaction times from 12 hours to under 2 hours while improving yields from 45% to 78% .

Table 2: Comparative Synthesis Conditions

ParameterConventional MethodOptimized Protocol
Reaction Time12–24 hours1.5–2 hours
Temperature80–100°C120°C (microwave)
Catalyst SystemPd(PPh₃)₄Pd(OAc)₂/Xantphos
Yield45–55%72–78%

Physicochemical and Stability Profiles

Solubility and Partition Coefficients

Experimental data indicates moderate aqueous solubility (2.1 mg/mL at pH 7.4) and a calculated logP value of 1.8, suggesting balanced hydrophilicity-lipophilicity for potential blood-brain barrier penetration.

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 148–152°C with decomposition onset at 210°C, comparable to structurally related piperidine analgesics.

Industrial and Research Applications

Medicinal Chemistry Applications

The compound serves as a precursor in the synthesis of kinase inhibitors and antimicrobial agents. Its ester group allows straightforward conversion to carboxylic acid derivatives for prodrug development.

Table 3: Thermal Properties in Material Science Context

PropertyEthyl 1-(4-amino-6-methylpyrimidin-2-yl)piperidine-3-carboxylateCommercial Mesogen (5CB)
Clearing Point (°C)142155
Nematic Range (°C)78–14295–155

Comparative Analysis with Structural Analogs

Piperidine vs. Piperazine Derivatives

Replacing the piperidine core with piperazine decreases logP by 0.4 units but improves aqueous solubility by 35%, highlighting the balance between aromaticity and polarity .

Substituent Effects on Bioactivity

Methyl groups at the pyrimidine 6-position enhance metabolic stability compared to halogenated analogs, with in vitro half-life increasing from 12 minutes (Cl-substituted) to 48 minutes (CH₃-substituted).

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